molecular formula C14H15ClN2O2 B7644537 4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide

4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide

Cat. No.: B7644537
M. Wt: 278.73 g/mol
InChI Key: YKNYGCIJJXAAII-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group at the 4-position of the benzene ring, a cyclopropyl group attached to the nitrogen atom, and a 2-oxopyrrolidin-1-yl group at the 3-position of the benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of 4-chlorobenzene to form 4-chloronitrobenzene.

    Reduction: The reduction of 4-chloronitrobenzene to 4-chloroaniline.

    Acylation: The acylation of 4-chloroaniline with cyclopropanecarbonyl chloride to form 4-chloro-N-cyclopropylbenzamide.

    Pyrrolidinone Formation: The reaction of 4-chloro-N-cyclopropylbenzamide with 2-pyrrolidinone under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted benzamides.

Scientific Research Applications

4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-cyclopropylbenzamide: Lacks the 2-oxopyrrolidin-1-yl group, making it less complex.

    3-(2-oxopyrrolidin-1-yl)benzamide: Lacks the chloro and cyclopropyl groups, resulting in different chemical properties.

    4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide is unique due to the combination of its chloro, cyclopropyl, and 2-oxopyrrolidin-1-yl groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

4-chloro-N-cyclopropyl-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-11-6-3-9(14(19)16-10-4-5-10)8-12(11)17-7-1-2-13(17)18/h3,6,8,10H,1-2,4-5,7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNYGCIJJXAAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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